![molecular formula C25H23NO4 B214380 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214380.png)
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has gained significant interest in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in the regulation of cell growth, inflammation, and metabolism.
Biochemical and physiological effects:
Studies have shown that 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, improve insulin sensitivity, and exhibit antifungal and antibacterial activities.
Advantages and Limitations for Lab Experiments
One advantage of using 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to exhibit a wide range of biological activities. However, one limitation is that the compound is relatively complex and requires a multi-step synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis process to make it more efficient and cost-effective. Additionally, the compound can be further evaluated for its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process. The first step involves the condensation of 4-methoxybenzaldehyde with acetophenone to form chalcone. The chalcone is then reacted with 4-methylbenzylamine in the presence of glacial acetic acid to form the corresponding imine. The imine is then reduced using sodium borohydride to form the final product, 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antidiabetic, antifungal, and antibacterial activities.
properties
Product Name |
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C25H23NO4 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[(4-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C25H23NO4/c1-17-7-9-18(10-8-17)16-26-22-6-4-3-5-21(22)25(29,24(26)28)15-23(27)19-11-13-20(30-2)14-12-19/h3-14,29H,15-16H2,1-2H3 |
InChI Key |
BUDTXYCDDNACRL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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